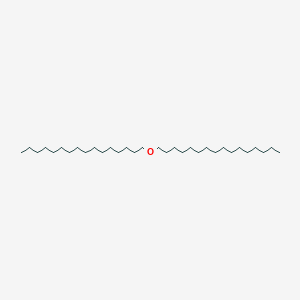

Dihexadecyl ether

説明

特性

IUPAC Name |

1-hexadecoxyhexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCJDKXCCYFOCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H66O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194067 | |

| Record name | Dicetyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4113-12-6 | |

| Record name | Hexadecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4113-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicetyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004113126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dicetyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihexadecyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICETYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ3TC4IWYY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Dihexadecyl Ether

Introduction

Dihexadecyl ether ((C₁₆H₃₃)₂O), a symmetrical long-chain aliphatic ether, is a compound of significant interest in various research domains. Its highly lipophilic nature and structural similarity to the hydrocarbon core of lipid bilayers make it an invaluable tool in membrane biophysics, drug delivery systems, and materials science. In drug development, it can serve as a stable lipid anchor in liposomal formulations or as a component in topical preparations requiring high occlusivity. Its chemical inertness, a hallmark of the ether linkage, ensures stability against hydrolysis and oxidation, making it a robust component for long-term studies.

This guide provides a comprehensive, in-depth overview of the synthesis, purification, and characterization of dihexadecyl ether, grounded in established chemical principles and field-proven laboratory techniques. We will move beyond a simple recitation of steps to explain the underlying causality, empowering researchers to not only replicate the procedure but also to adapt and troubleshoot it effectively.

Part 1: The Synthetic Strategy: Williamson Ether Synthesis

The most reliable and widely adopted method for preparing symmetrical ethers like dihexadecyl ether is the Williamson ether synthesis.[1] This reaction is a cornerstone of organic chemistry, valued for its versatility and generally high yields.

Theoretical Underpinnings & Mechanistic Pathway

The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[2] The core transformation involves an alkoxide ion acting as a nucleophile, which attacks an electrophilic alkyl halide, displacing the halide leaving group and forming a new carbon-oxygen bond.[3]

The overall reaction for dihexadecyl ether is:

2 C₁₆H₃₃OH + 2 Na → 2 C₁₆H₃₃O⁻Na⁺ + H₂ C₁₆H₃₃O⁻Na⁺ + C₁₆H₃₃Br → (C₁₆H₃₃)₂O + NaBr

Key Mechanistic Considerations:

-

Nucleophile Formation: The reaction is initiated by converting 1-hexadecanol (cetyl alcohol) into its corresponding alkoxide, sodium hexadecyloxide. This is achieved by deprotonation with a strong base, typically sodium hydride (NaH) or metallic sodium. The alkoxide is a potent nucleophile, essential for the subsequent Sₙ2 attack.[4]

-

The Sₙ2 Reaction: The hexadecyloxide ion then attacks a primary alkyl halide, in this case, 1-bromohexadecane. For the Sₙ2 mechanism to proceed efficiently, the electrophilic carbon must be sterically unhindered.[5] Since 1-bromohexadecane is a primary halide, this condition is met, minimizing the risk of the competing E2 elimination side reaction.[2]

-

Solvent Choice: The reaction is best conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2] These solvents effectively solvate the sodium cation but do not solvate the alkoxide anion extensively, leaving it "naked" and highly nucleophilic, thereby accelerating the reaction rate.[1]

Why Not Acid-Catalyzed Dehydration?

While acid-catalyzed dehydration of alcohols can produce symmetrical ethers, this method is generally suitable only for simple, low-molecular-weight alcohols.[6] For long-chain alcohols like 1-hexadecanol, the high temperatures required would lead to significant side reactions, primarily elimination to form hexadecene and other degradation products, resulting in low yields and a complex mixture that is difficult to purify.

Part 2: Experimental Protocol - Synthesis

This protocol details a robust procedure for the laboratory-scale synthesis of dihexadecyl ether.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |

| 1-Hexadecanol | C₁₆H₃₄O | 242.44 | 24.2 g | 0.10 | Must be dry |

| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 4.4 g | 0.11 | Handle with extreme care |

| 1-Bromohexadecane | C₁₆H₃₃Br | 305.34 | 30.5 g | 0.10 | |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 250 mL | - | Anhydrous grade |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 500 mL | - | For workup |

| Saturated NaCl solution (Brine) | NaCl(aq) | - | 200 mL | - | For work-up |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 20 g | - | Drying agent |

Step-by-Step Synthesis Procedure

-

Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a nitrogen inlet. Ensure all glassware is thoroughly dried.

-

Alkoxide Formation: Under a gentle stream of nitrogen, add 1-hexadecanol (24.2 g) and anhydrous DMF (150 mL) to the flask. Stir until the alcohol dissolves. Carefully add the sodium hydride dispersion (4.4 g) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved violently. The mixture will warm up and become a slurry.

-

Reaction: Stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Alkyl Halide Addition: Dissolve 1-bromohexadecane (30.5 g) in anhydrous DMF (100 mL) and add it dropwise to the reaction flask over 30 minutes using an addition funnel.

-

Heating: Heat the reaction mixture to 80-90 °C using an oil bath and maintain this temperature with stirring for 6-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add 50 mL of cold water to quench any unreacted sodium hydride.

-

Extraction (Work-up): Transfer the mixture to a 1 L separatory funnel. Add 250 mL of diethyl ether and 200 mL of water. Shake vigorously and allow the layers to separate. Drain the aqueous layer.

-

Washing: Wash the organic layer twice with 100 mL portions of brine. This helps to remove residual DMF and inorganic salts.

-

Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator. The remaining crude product will be a waxy solid.

Part 3: Purification Strategy and Protocol

The primary impurities in the crude product are unreacted 1-hexadecanol and potentially a small amount of hexadecene from any elimination side reactions. Due to the waxy, non-volatile nature of dihexadecyl ether, recrystallization is the most effective purification method.[7]

Rationale for Recrystallization

Recrystallization works on the principle of differential solubility. An ideal solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration). For dihexadecyl ether, a mixed solvent system or a single solvent like acetone or ethanol is often effective.

Step-by-Step Purification Procedure

-

Solvent Selection: Place a small amount of the crude product in a test tube and test its solubility in acetone. It should be sparingly soluble at room temperature but dissolve upon heating.

-

Dissolution: Transfer the crude solid to a 500 mL Erlenmeyer flask. Add a minimal amount of hot acetone (approx. 200-250 mL) in portions, while heating on a hot plate, until the solid just dissolves completely.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the solubility of the dihexadecyl ether will decrease, and it will crystallize out as a pure white solid.

-

Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold acetone to remove any residual soluble impurities.

-

Drying: Dry the purified dihexadecyl ether in a vacuum oven at a low temperature (e.g., 40 °C) to remove all traces of the solvent. A typical yield after purification is in the range of 75-85%.

Part 4: Characterization and Quality Control

Confirming the identity and purity of the final product is a critical, self-validating step. A combination of spectroscopic techniques should be employed.[8]

Spectroscopic Analysis

| Technique | Expected Results for Dihexadecyl Ether | Rationale |

| ¹H NMR | ~3.4 ppm (triplet, 4H): Protons on the carbons adjacent to the ether oxygen (-CH₂-O-). ~1.5 ppm (multiplet, 4H): Protons on the β-carbons (-CH₂-CH₂-O-). ~1.25 ppm (broad singlet, 48H): Protons of the remaining methylene groups in the alkyl chains. ~0.88 ppm (triplet, 6H): Protons of the terminal methyl groups (-CH₃). | The chemical shifts and integration values confirm the symmetrical structure and the number of protons in each chemical environment. The absence of a broad peak between 1-5 ppm would indicate the removal of the -OH proton from the starting alcohol. |

| ¹³C NMR | ~71 ppm: Carbon atoms bonded to the ether oxygen (C-O). ~32 ppm, ~30 ppm, ~26 ppm, ~23 ppm, ~14 ppm: A series of peaks corresponding to the different carbon atoms in the long alkyl chain. | Confirms the presence of the C-O ether linkage and the aliphatic chain carbons. |

| FT-IR | Strong, sharp peak at ~1120-1085 cm⁻¹: C-O-C stretching vibration, characteristic of an ether. Peaks at ~2920 cm⁻¹ and ~2850 cm⁻¹: C-H stretching of the alkyl chains. Absence of a broad peak at ~3300-3600 cm⁻¹: Confirms the absence of the O-H group from the starting alcohol impurity.[9] | The presence of the C-O-C stretch and the absence of the O-H stretch are definitive indicators of successful ether formation and purification.[10] |

| Mass Spec (EI) | The molecular ion peak (M⁺) may be weak or absent due to fragmentation. Key fragments would arise from alpha-cleavage of the C-O bond. | Provides information about the molecular weight and fragmentation pattern, which can be used to confirm the structure.[11] |

Visualization of the Workflow

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

-

Chad's Prep. (2021). 13.2 Synthesis of Ethers | Organic Chemistry. YouTube. [Link]

-

Hartman, W. W., Byers, J. R., & Dickey, J. B. n-HEXADECYL IODIDE. Organic Syntheses Procedure. [Link]

-

Chemical Science (RSC Publishing). Direct synthesis of ethers from alcohols & aldehydes enabled by an oxocarbenium ion interception strategy. [Link]

- Google Patents. (1951).

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

-

PubMed. Synthesis of glycerol 1,3-dihexadecyl ether. [Link]

- Google Patents. (1969).

-

ResearchGate. (2016). How to remove impurities from diethyl ether?. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

-

ResearchGate. (2024). Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl 3 ·6H 2 O and 1,1,1,3,3,3-Hexafluoroisopropanol. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

ACS Publications. (1982). An Ether Synthesis Using Phase Transfer Catalysis. [Link]

-

That Chemist. (2023). Two Novel Approaches to Make Ethers. YouTube. [Link]

-

CK-12 Foundation. (2012). Functions and Applications of Ethers. [Link]

-

NurdRage. (2018). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium. YouTube. [Link]

-

Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

-

MDPI. (2023). Liquid Crystal Dimers Based on Seven-Membered Bridged Stilbene Exhibiting Twist-Bend Nematic Phases. [Link]

-

EBSCO Research Starters. Ethers | Chemistry. [Link]

-

Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

-

OpenStax. (2023). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

-

The Organic Chemistry Tutor. (2019). Preparation of Simple Symmetrical Ethers Via Acid Catalyzed Dehydration. YouTube. [Link]

-

Unacademy. Explain the Uses of Ethers in Different Fields. [Link]

-

Wikipedia. Diethyl ether. [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2024). 18.2: Preparing Ethers. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Ethers | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

Dihexadecyl Ether Architectures in Lipid Membrane Studies: Biophysics, Stability, and Engineering

The following guide details the technical role of Dihexadecyl Ether in lipid membrane studies, specifically distinguishing between its two primary forms in research: the simple dialkyl ether (Dicetyl Ether) used as a membrane stabilizer, and the ether-phospholipid (Dihexadecylphosphatidylcholine or DHPC) used as a hydrolysis-resistant analog of DPPC.

Executive Summary

In the landscape of lipid membrane engineering, Dihexadecyl Ether moieties represent the "armored" counterparts to conventional ester-linked lipids. While standard lipids (like DPPC) rely on ester bonds susceptible to hydrolysis and phospholipase degradation, dihexadecyl ether derivatives utilize chemically inert ether linkages. This guide covers the two distinct technical applications of this chemistry:

-

1,2-Di-O-hexadecyl-sn-glycero-3-phosphocholine (DHPC): A phospholipid analog used to study membrane interdigitation, dipole potentials, and to construct "Etherosomes" for oral drug delivery.[1]

-

Dicetyl Ether (DCE): A neutral, hydrophobic additive used to stabilize non-ionic surfactant vesicles (niosomes).

Part 1: Chemical Architecture & Physicochemical Properties

The fundamental advantage of dihexadecyl ether lipids lies in the replacement of the carbonyl-containing ester bond with an ether bond. This alteration profoundly impacts the membrane's hydration shell, dipole potential, and packing density.

Structural Comparison: Ether vs. Ester

The absence of the carbonyl oxygen (

-

DPPC (Ester): Contains two carbonyl dipoles. High hydration at the interface. Susceptible to Phospholipase A2 (PLA2) and acid/base hydrolysis.

-

DHPC (Ether): Lacks carbonyls. Lower dipole potential. Chemically stable in pH 2–12. Resistant to PLA2.

Visualization of Chemical Logic

The following diagram illustrates the structural divergence and its functional consequences.

Figure 1: Structural comparison between ester-linked DPPC and ether-linked DHPC, highlighting the impact of the linkage on membrane stability and biophysics.

Part 2: Membrane Biophysics & Phase Dynamics

The substitution of ester bonds with ether linkages induces unique phase behaviors, most notably the formation of Interdigitated Gel Phases (

The Interdigitated Phase ( )

Unlike DPPC, which typically forms a tilted gel phase (

-

Mechanism: The smaller headgroup cross-sectional area (due to reduced hydration/lack of carbonyls) allows the chains to pack tighter.

-

Consequence: The membrane thickness decreases significantly (from ~4.5 nm to ~3.0 nm), but the rigidity increases.

Phase Transition Temperatures (Tm)

Dihexadecyl ether lipids generally exhibit a higher Main Phase Transition temperature (

| Lipid | Linkage Type | Chain Length | Tm (°C) | Phase Behavior |

| DPPC | Ester | C16:0 | 41.4 | Tilted Gel ( |

| DHPC | Ether | C16:0 | 43–45 | Interdigitated ( |

| Dicetyl Ether | Ether (Neutral) | C16:0 | ~55 (MP) | Does not form bilayers alone; acts as wax/spacer |

Role of Neutral Dicetyl Ether in Niosomes

While DHPC forms bilayers autonomously, the neutral Dicetyl Ether (DCE) is used in Niosomes (non-ionic surfactant vesicles).

-

Function: DCE acts as a "void filler" or hydrophobic spacer in surfactant bilayers (e.g., Span 60).

-

Effect: It eliminates the gel-liquid transition peak of the surfactant, creating a more rigid, impermeable barrier, similar to the role of cholesterol but purely hydrophobic.

Part 3: Experimental Applications in Drug Delivery

Etherosomes (Polymerized Ether Lipids)

Etherosomes are liposomes constructed from ether lipids. They are the vehicle of choice for oral delivery of labile drugs (e.g., insulin, DNA).

-

Gastric Stability: Ether linkages resist the acidic environment of the stomach (pH 1.2–2.0) where ester lipids would hydrolyze.

-

Serum Stability: They resist degradation by serum phospholipases, prolonging circulation half-life.

Protocol: Preparation of DHPC Etherosomes

This protocol describes the generation of Large Unilamellar Vesicles (LUVs) using DHPC, suitable for encapsulation studies.

Materials:

-

Lipid: 1,2-di-O-hexadecyl-sn-glycero-3-phosphocholine (DHPC).[1][2][3][4]

-

Stabilizer: Cholesterol (30 mol% recommended to eliminate interdigitation if a fluid phase is desired).

-

Solvent: Chloroform/Methanol (2:1 v/v).[5]

-

Buffer: HEPES-buffered saline (HBS), pH 7.4.

Workflow Diagram:

Figure 2: Step-by-step workflow for the preparation of DHPC etherosomes via thin-film hydration and extrusion.

Detailed Methodology:

-

Film Formation: Dissolve 10 mg of DHPC (and 30 mol% Cholesterol if required) in 2 mL of Chloroform/Methanol. Evaporate solvent under a stream of nitrogen or rotary evaporator at 50°C (above the Tm of 44°C) to form a thin, dry film.

-

Desiccation: Place the film under high vacuum (>2 hours) to remove trace solvents.

-

Hydration: Add 1 mL of pre-warmed buffer (55°C). Vortex vigorously for 5 minutes. This creates Multilamellar Vesicles (MLVs).

-

Critical Note: Hydration must occur above the phase transition temperature of DHPC (44°C).

-

-

Freeze-Thaw: Subject the MLVs to 5 cycles of freezing in liquid nitrogen and thawing in a 55°C water bath. This improves encapsulation efficiency and lamellarity.

-

Extrusion: Pass the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder heated to 55°C.

-

Storage: Store at 4°C. Etherosomes are stable for weeks due to resistance to hydrolysis.

Part 4: Comparative Stability Analysis

The following data summarizes the stability profile of Dihexadecyl Ether lipids compared to standard DPPC.

| Parameter | DPPC (Ester) Liposomes | DHPC (Ether) Liposomes | Mechanism of Difference |

| Acid Stability (pH 2) | Rapid Hydrolysis (< 1 hour) | Stable (> 24 hours) | Ether bond is non-hydrolyzable. |

| Serum Stability | Degraded by PLA2 | Resistant to PLA2 | PLA2 requires sn-2 ester bond. |

| Oxidation | Susceptible (if unsaturated) | Resistant (Saturated Ether) | Ether linkage is less prone to oxidative cleavage. |

| Leakage (at 37°C) | Moderate | Low | Tighter packing (interdigitation) reduces permeability. |

References

-

Paltauf, F. (1983). Ether lipids in biological and model membranes. In: Ether Lipids.[5][6][7][8][9][10][11][12][13] Academic Press.

-

Haas, H., et al. (2001). Thermodynamic characterization of the interaction of dicetyl phosphate with phospholipid membranes. Biophysical Journal.

-

Lozano, T., et al. (2013). Ether-lipids in nanomedicine: From experimental models to clinical application. International Journal of Pharmaceutics.

-

Kim, S., et al. (1987). Preparation of multivesicular liposomes. Biochimica et Biophysica Acta (BBA) - Biomembranes.[1]

-

Han, N., & Kim, H. (2019). Niosomes as a potential drug delivery system: A review. Journal of Pharmaceutical Investigation. (Discusses Dicetyl Ether role).[6][7][8][14]

Sources

- 1. users.abo.fi [users.abo.fi]

- 2. Elastic Properties of Lipid Bilayers - Theory and Possible Experiments [lipid.phys.cmu.edu]

- 3. chemrxiv.org [chemrxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Liposomes: Protocol [inanobotdresden.github.io]

- 6. Diethyl ether - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cir-safety.org [cir-safety.org]

- 10. cir-safety.org [cir-safety.org]

- 11. Phase Behavior of Lipid Monolayers Containing DPPC and Cholesterol Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biochemical Reagents - Biochemical Reagents Manufacturer,Supplier,Exporter [nacchemical.com]

- 14. cir-safety.org [cir-safety.org]

Technical Guide: Dihexadecyl Ether-Linked Lipids in LNP Formulation

This guide details the technical implementation of Dihexadecyl Ether-linked Lipids (specifically the phospholipid analog 1,2-Dihexadecyl-sn-glycero-3-phosphocholine , often abbreviated as DHPC or Ether-DSPC ) as a superior, non-ionizable structural component in Lipid Nanoparticles (LNPs).

While standard LNPs rely on DSPC (an ester-linked lipid), advanced formulations increasingly utilize ether -linked analogs to eliminate hydrolytic degradation pathways and modulate membrane rigidity. This guide addresses the "Dihexadecyl Ether" motif as the core structural unit for next-generation, ultra-stable LNPs.

Executive Summary: The "Ether" Advantage

In the hierarchy of LNP components, the "helper" or structural lipid (typically DSPC) dictates particle morphology and stability. However, the ester bonds in DSPC are susceptible to hydrolysis by intracellular lipases and pH extremes, leading to premature payload release or shelf-life instability.

Dihexadecyl ether-based lipids (DHPC) replace these labile ester bonds with chemically inert ether linkages .

-

Mechanism: The ether bond (

) is non-hydrolyzable, rendering the lipid backbone immune to phospholipase A1/A2 activity and acid-catalyzed degradation. -

Outcome: Enhanced in vivo circulation time, superior storage stability (liquid or lyophilized), and the induction of a unique interdigitated gel phase (

) that tightens membrane packing beyond what is possible with ester lipids.

Chemical Basis & Material Science

Structure-Function Analysis

The transition from DSPC to DHPC involves a subtle but critical atomic substitution.

| Feature | DSPC (Standard) | Dihexadecyl Ether Lipid (DHPC) |

| Linkage | Ester ( | Ether ( |

| Chemical Stability | Susceptible to hydrolysis (pH, Lipases) | Inert (Resistant to acid/base/enzymes) |

| Phase Behavior | Tilted Gel Phase ( | Interdigitated Gel Phase ( |

| Transition Temp ( | ~55°C | ~48–55°C (Hydration dependent) |

| Membrane Thickness | Thicker (~4.5 nm) | Thinner (~3.5 nm) due to interdigitation |

| Permeability | Moderate | Low (Tighter packing) |

The Interdigitated Phase ( )

Unlike DSPC, which forms a tilted bilayer, the dihexadecyl ether chains in DHPC often slide between each other (interdigitate) in the gel phase.[1] This creates a hyper-rigid, thin membrane that is exceptionally resistant to leakage until the phase transition temperature is reached. This property is exploitable for "triggered release" strategies—the particle remains sealed at 37°C but can be designed to release cargo upon interacting with the endosomal membrane lipids which disrupt this packing.

Experimental Protocol: Formulation Strategy

Critical Causality: Because Dihexadecyl ether lipids have a high phase transition temperature (

Materials[3][4][5]

-

Ionizable Lipid: (e.g., SM-102 or ALC-0315)

-

Structural Lipid: 1,2-Di-O-hexadecyl-sn-glycero-3-phosphocholine (DHPC) (High Purity >99%)

-

Cholesterol: (Standard grade)

-

PEG-Lipid: (e.g., PEG2000-DMG)

-

Payload: mRNA (in Citrate/Acetate buffer, pH 4.0)

-

Solvent: Ethanol (anhydrous)

Step-by-Step Manufacturing Workflow

Step 1: Lipid Solubilization (Thermal Conditioning)

-

Prepare a stock solution of DHPC in ethanol.

-

Action: Heat the ethanol to 60°C (5°C above

) before adding the lipid. -

Reasoning: DHPC is waxy and poorly soluble in cold ethanol. Pre-heating ensures complete dissolution into monomers, preventing "seed" crystal formation that would destabilize the LNP.

Step 2: Microfluidic Mixing (Hot-Start Method)

-

Aqueous Phase: mRNA in 50mM Citrate Buffer, pH 4.0. Pre-heat to 37°C .

-

Organic Phase: Lipid Mix (Ionizable:DHPC:Chol:PEG) in Ethanol. Maintain at 60°C .

-

Mixing: Use a staggered herringbone mixer (e.g., NanoAssemblr) or T-junction.

-

Flow Rate Ratio: 3:1 (Aqueous:Organic).

-

Total Flow Rate: 12 mL/min (optimized for Reynolds number > 150 to ensure rapid mixing before lipid crystallization).

Step 3: Rapid Cooling (Quenching)

-

Immediately upon exit from the microfluidic chip, dilute the LNP solution 2x with cold PBS (4°C).

-

Causality: This "thermal quench" locks the DHPC into the LNP shell in a disordered state before it can crystallize into large, separate domains. If cooled slowly, DHPC will phase-separate, ejecting the mRNA.

Step 4: Buffer Exchange & TFF

-

Perform Tangential Flow Filtration (TFF) using a 100 kDa cutoff membrane.

-

Exchange into neutral buffer (PBS/Sucrose pH 7.4).

-

Note: Perform TFF at room temperature (20-25°C). Do not refrigerate during TFF, as the membrane rigidity of DHPC at 4°C can cause shear-induced aggregation during filtration.

Visualization: Manufacturing Logic & Mechanism

Hot-Start Formulation Workflow

The following diagram illustrates the temperature-critical pathway required for processing high-

Caption: Thermal processing workflow for Dihexadecyl Ether LNPs. The "Heated Zone" prevents premature crystallization of the structural lipid.

Mechanism of Action: Endosomal Escape

Ether lipids facilitate escape not by hydrolysis, but by fusogenic rigidity .

Caption: Mechanistic pathway where DHPC rigidity forces membrane fusion rather than LNP disassembly within the endosome.

Characterization & Quality Control

To validate the integration of Dihexadecyl ether, specific assays are required to distinguish it from standard ester-lipids.

| Assay | Purpose | Expected Result for DHPC-LNP |

| Differential Scanning Calorimetry (DSC) | Confirm Phase Transition | Distinct peak at ~48-52°C (Interdigitated melt). Standard DSPC peaks at ~55°C but is broader. |

| 31P-NMR | Verify Lipid Environment | Broad signal indicating restricted motion (rigid shell). |

| Stress Testing (pH) | Assess Chemical Stability | Incubate at pH 4.0 for 7 days. Result: >95% Lipid recovery (No Lysolipids formed). |

| Cryo-TEM | Morphology | "Bleb-free" spherical particles with a thick, electron-dense rim (due to tight ether packing). |

Self-Validating Stability Protocol

To prove the superiority of the ether formulation:

-

Prepare: Batch A (DSPC-LNP) and Batch B (DHPC-LNP).

-

Stress: Incubate both at 37°C in 50% Mouse Serum for 24 hours.

-

Measure: Free fatty acid release (using a colorimetric FFA kit).

-

Batch A: High FFA (due to esterase activity).

-

Batch B:Near-zero FFA (validates ether bond stability).

-

References

-

Effects of Ether vs.

- Source: Biophysical Journal / PubMed Central

- Context: Defines the interdigitated phase ( ) and lower permeability of DHPC compared to DSPC.

-

URL:[Link]

-

Ether Lipids in LNP Stability (General Principles)

-

Diphytanoyl Phospholipids (Ether Analogs)

- Source: ResearchG

- Context: Characterizes the molecular area and packing density of ether-linked lipids, confirming tighter packing.

-

URL:[Link]

-

Structural and functional roles of ether lipids

- Source: Protein & Cell / NIH

- Context: Detailed review of how ether lipids affect membrane dynamics and signaling, relevant for LNP-cell interactions.

-

URL:[Link]

Sources

Technical Guide: Characterization of Dihexadecyl Ether (DHDE) Containing Liposomes

[1]

Part 1: The Chemistry & Rationale of DHDE

The primary justification for using DHDE is chemical robustness . Ester bonds in standard phospholipids are susceptible to hydrolysis, particularly in the acidic environment of the stomach (pH 1.2) or in the presence of phospholipase A2. The ether linkage in DHDE is non-hydrolyzable.

Structural Impact on the Bilayer

-

Rigidity: The lack of carbonyl groups reduces hydration at the interface, allowing alkyl chains to pack more closely.[2] This increases the Phase Transition Temperature (

) and membrane microviscosity. -

Interdigitation: Unlike DPPC which forms a tilted gel phase (

), ether lipids often form an interdigitated gel phase (

Visualization: Ester vs. Ether Membrane Assembly

Figure 1: Mechanistic comparison between ester-linked (DPPC) and ether-linked (DHDE) lipid bilayers, highlighting the structural shift to interdigitated phases.[1][3]

Part 2: Formulation Strategy

Pure DHDE is highly hydrophobic and lacks a large polar headgroup.[1] To form stable vesicles, it is typically formulated as a Composite Vesicle or Niosome analog, often requiring a surfactant or a charged lipid stabilizer.

Recommended Formulation: Thin Film Hydration

Standard Ratio (Molar): DHDE : Cholesterol : Charged Lipid (e.g., DCP or DPPG) Ratio: 7 : 2 : 1 Note: Cholesterol prevents leakage during phase transition; Charged lipid prevents aggregation via electrostatic repulsion.[1]

Step-by-Step Protocol

-

Solubilization: Dissolve DHDE, Cholesterol, and Dicetyl Phosphate (DCP) in Chloroform:Methanol (2:1 v/v).

-

Desolvation: Evaporate solvent under reduced pressure (Rotary Evaporator) at

(above the -

Hydration: Hydrate the film with PBS (pH 7.[1]4) or drug solution.[1] Rotate flask at

for 1 hour.-

Critical Step: The hydration temperature must exceed the phase transition temperature of the ether lipid to ensure proper chain mobility for vesicle closure.

-

-

Size Reduction:

-

Sonication: Probe sonicate (20% amplitude, 5 min, pulse on/off) for Small Unilamellar Vesicles (SUVs).

-

Extrusion: Pass through 100 nm polycarbonate filters (11 passes) for Large Unilamellar Vesicles (LUVs).

-

Part 3: Physicochemical Characterization (The Core)

Standard characterization (Size/Zeta) is insufficient for ether liposomes.[1] You must validate the internal structure and thermodynamic behavior to confirm the ether lipid's stabilizing effect.

Thermodynamic Stability (DSC)

Differential Scanning Calorimetry (DSC) is the gold standard for characterizing DHDE liposomes.[1]

-

Objective: Determine the Main Phase Transition Temperature (

) and Enthalpy of Transition ( -

Expected Result: DHDE liposomes typically show a sharp endothermic peak.[1] An "interdigitated" phase often results in a higher

compared to non-interdigitated ester analogs due to stronger van der Waals forces between the chains. -

Protocol: Scan rate

from

Morphology (Cryo-TEM)

Unlike DLS, which assumes spherical shape, Cryo-Transmission Electron Microscopy (Cryo-TEM) reveals the true bilayer architecture.[1]

-

Why: Ether lipids can form polyhedral or faceted vesicles due to their high membrane rigidity.

-

Observation: Look for "railroad track" bilayer structures. Measure bilayer thickness; interdigitated membranes will appear thinner (

nm) than standard bilayers (

In Vitro Release Kinetics (Dialysis)

To prove the "retarding" effect of the ether linkage on drug release.

-

Method: Dialysis bag technique (MWCO 12-14 kDa) in PBS at

. -

Data Analysis: Fit release data to the Higuchi Model (

) and Korsmeyer-Peppas Model ( -

Insight: DHDE liposomes typically exhibit a lower release rate constant (

) than DPPC liposomes due to the "solid-like" nature of the ether bilayer.

Characterization Logic Flow

Figure 2: Analytical workflow for validating DHDE liposomes, linking structural data (TEM/DSC) to functional stability.

Part 4: Data Presentation & Stability Profiling[1]

Summarize your characterization data in the following format to ensure comparability.

| Parameter | Technique | Acceptance Criteria (Typical) | Significance |

| Hydrodynamic Diameter | DLS | 100–200 nm (PDI < 0.[1]2) | Determines biodistribution and EPR effect.[1] |

| Zeta Potential | ELS | < -30 mV or > +30 mV | High charge magnitude prevents aggregation (colloidal stability).[1] |

| Phase Transition ( | DSC | Higher | |

| Encapsulation Efficiency | HPLC/UV | > 60% (Drug dependent) | Ether lipids often have lower EE for large molecules due to rigidity but higher retention.[1] |

| Acid Stability | SGF Incubation | < 10% Size Change in 2h | Key Differentiator: DHDE resists pH 1.2 (Stomach) where esters hydrolyze.[1] |

Stability Protocol: Simulated Gastric Fluid (SGF)[1]

-

Prepare SGF: 2.0 g NaCl, 3.2 g Pepsin, 7.0 mL HCl, water to 1000 mL (pH 1.2).[1]

-

Incubate DHDE liposomes in SGF at

. -

Aliquot at 0, 1, 2, and 4 hours.

-

Analyze via DLS (for aggregation) and HPLC (for drug leakage).

-

Success Metric: Retention of >80% encapsulated drug after 2 hours.

References

-

Review of Ether Lipids in Membranes: Dean, J. M., & Lodhi, I. J. (2017).[1][2][4] Structural and functional roles of ether lipids. Protein & Cell, 9(2), 196–206. [1]

-

Phase Behavior of Ether Lipids: Lewis, R. N., & McElhaney, R. N. (1992).[1] The mesomorphic phase behavior of disaturated phosphatidylcholines with ether linkages. Biophysical Journal. [1]

-

Liposome Characterization Techniques: Patel, R. (2025).[1][5] Development and Analytical Characterization of Liposomes: A Comprehensive Approach. International Journal of Pharmaceutical Sciences.

-

Stability of Liposomes in GI Tract: Hermida, L. G., et al. (2025).[1] Stability of Liposomal Formulations in Physiological Conditions for Oral Drug Delivery.

-

Preparation of Niosomes/Ether Vesicles: Kazi, K. M., et al. (2010).[1] Niosomes: A potential drug delivery system.[1][6][7][8][9] Journal of Pharmacy & Bioallied Sciences. [1]

Sources

- 1. Biochemical Reagents - Biochemical Reagents Manufacturer,Supplier,Exporter [nacchemical.com]

- 2. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lipid.phys.cmu.edu [lipid.phys.cmu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ijper.org [ijper.org]

- 9. Application of Various Types of Liposomes in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Handling of Dihexadecyl Ether

The following technical guide details the solubility, solvent selection, and handling protocols for Dihexadecyl ether (Dicetyl ether). It is designed for researchers in drug delivery and formulation science, specifically those working with lipid nanoparticles (LNPs) and liposomal systems.

Molecule: Dihexadecyl Ether (Dicetyl Ether)

CAS: 4113-12-6 (C16) | Note: Often confused with Distearyl Ether (C18, CAS 6297-03-6)

Formula:

Executive Summary & Molecular Profile

Dihexadecyl ether is a symmetric, non-ionic dialkyl ether comprising two hexadecyl (C16) chains linked by an oxygen atom. Unlike phospholipids, it lacks a hydrophilic headgroup, rendering it extremely lipophilic (LogP ~15.6) .

In formulation science, it is primarily used as a neutral spacer lipid or a membrane viscosity modulator in liposomes and lipid nanoparticles (LNPs). Its waxy solid state at room temperature (Melting Point: ~55°C) presents specific solubility challenges: it requires thermal energy to overcome crystal lattice forces even in compatible organic solvents.

Key Physicochemical Constraints:

-

State: Waxy crystalline solid.

-

Hydrophobicity: Strictly hydrophobic; insoluble in aqueous media.

-

Thermal Behavior: Dissolution often requires heating above the melting point (

) to ensure homogeneity, even in organic solvents.

Solubility Thermodynamics & Solvent Selection

Solubility is governed by the principle of "like dissolves like," but for long-chain ethers, temperature is the critical variable. The molecule's high crystallinity means that at Room Temperature (RT), it may appear insoluble or form a suspension in solvents that would otherwise dissolve it perfectly at 60°C.

Solvent Compatibility Matrix

The following table categorizes solvents based on their interaction with the aliphatic chains (Dispersion forces) and the ether linkage (weak Polar forces).

| Solvent Class | Specific Solvent | Solubility Rating (RT) | Solubility Rating (Heated >55°C) | Operational Notes |

| Halogenated | Chloroform ( | High | Very High | Gold Standard. Best for stock solutions. |

| Halogenated | Dichloromethane (DCM) | Moderate | High | Good alternative to |

| Ethers | Tetrahydrofuran (THF) | Moderate | High | Excellent for solvent-exchange methods; miscible with water. |

| Alkanes | Hexane / Heptane | Moderate | High | Good for non-polar processing; risk of precipitation upon cooling. |

| Alcohols | Ethanol / Methanol | Insoluble | Moderate | Critical: Only soluble when hot. Rapidly crystallizes upon cooling. |

| Aqueous | Water / Buffers | Insoluble | Insoluble | Non-solvent. Used as the anti-solvent for precipitation. |

Decision Logic for Solvent Selection

Use this logic flow to select the correct solvent system for your specific application.

Figure 1: Solvent selection decision tree based on experimental constraints. Note the critical temperature requirement for alcohol-based solvents.

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solutions

Purpose: To create a stable, quantitative reference solution for formulation. Recommended Solvent: Chloroform (stabilized with ethanol/amylene).

-

Weighing: Weigh the dihexadecyl ether powder into a glass vial. Avoid using plastic weigh boats as static charge can cause loss of the waxy flakes.

-

Solvent Addition: Add Chloroform to achieve a concentration of 10–20 mg/mL .

-

Thermal Dissolution:

-

Although soluble in chloroform at RT, heating ensures all micro-crystallites are broken.

-

Warm the vial to 40°C in a water bath for 5 minutes.

-

Vortex vigorously for 30 seconds.

-

-

Verification: Inspect the solution against a light source. It must be optically clear. Any turbidity indicates undissolved lipids.

-

Storage: Store at -20°C. Note: The lipid will crystallize/precipitate at -20°C. You must re-warm to 40°C and vortex before every use to ensure homogeneity.

Protocol B: Ethanol Injection (Nanoparticle Formation)

Purpose: To incorporate dihexadecyl ether into LNPs or liposomes using solvent exchange. Challenge: The molecule is insoluble in cold ethanol.

-

Preparation: Prepare the aqueous phase (buffer) and heat to 65°C (above the lipid's melting point).

-

Lipid Solubilization:

-

Dissolve dihexadecyl ether (and co-lipids) in absolute ethanol .

-

Heat the ethanol solution to 65–70°C . Safety Warning: Ethanol boils at 78°C. Do not overheat. Use a sealed pressure vial or reflux if necessary, but a water bath at 65°C is usually sufficient.

-

-

Injection:

-

Rapidly inject the hot ethanolic lipid solution into the hot aqueous phase under vigorous stirring.

-

Critical Mechanism: Both phases must be above the phase transition temperature (

). If the aqueous phase is cold, the lipid will instantly solidify into large aggregates rather than forming nanoparticles.

-

-

Cooling: Allow the system to cool slowly to room temperature to anneal the lipid bilayer.

Mechanistic Workflow: Thin Film Hydration

This is the most robust method for handling dihexadecyl ether if specific particle size control is required without using large volumes of ethanol.

Figure 2: Thin Film Hydration workflow. Note that hydration and extrusion must occur above the phase transition temperature (60°C).

Troubleshooting & Stability

| Observation | Root Cause | Corrective Action |

| White precipitate in stock solution | Temperature drop caused crystallization. | Re-heat to 40°C and vortex. Do not use supernatant; the concentration will be wrong. |

| Aggregates during injection | Aqueous phase was too cold. | Ensure aqueous buffer is pre-heated to 65°C before injecting the lipid solution. |

| Film flaking off flask | Drying too fast or static charge. | Rotate flask slower during evaporation; re-dissolve in chloroform and dry again if uneven. |

| Filter clogging during extrusion | Lipid is in "gel" phase (solid). | Increase extruder temperature to >60°C. The lipid must be fluid to pass through pores. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77757, Dihexadecyl ether. Retrieved from [Link][1]

-

Akbarzadeh, A., et al. (2013). Liposome: classification, preparation, and applications. Nanoscale Research Letters. (Discusses solvent injection and film hydration principles applicable to ether lipids). Retrieved from [Link]

-

ResearchGate Community. Discussions on Dihexadecyl phosphate and ether lipid solubility protocols. (Practical insights on heating requirements for C16 chains). Retrieved from [Link]

Sources

An In-depth Technical Guide to Dihexadecyl Ether for Advanced Pharmaceutical Applications

This guide provides an in-depth exploration of dihexadecyl ether, a key lipid excipient in modern pharmaceutical research and development. We will delve into its fundamental chemical and physical properties, synthesis, analytical validation, and critical applications, with a focus on its role in advanced drug delivery systems. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile compound.

Introduction: The Molecular Profile of Dihexadecyl Ether

Dihexadecyl ether, also known as dicetyl ether or 1-hexadecoxyhexadecane, is a symmetrical ether composed of two C16 alkyl chains linked by an oxygen atom. Its highly hydrophobic and stable nature makes it an invaluable component in various scientific and pharmaceutical applications. Unlike phospholipids, which are amphiphilic, dihexadecyl ether is a neutral, non-polar lipid. This characteristic is crucial for its function as a structural or bulking agent in lipid-based formulations, where it can modulate membrane fluidity and enhance the stability of nanoparticles.[1]

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

Its long, saturated hydrocarbon chains contribute to its solid state at room temperature and its high melting point, properties that are leveraged in creating stable, structured delivery systems.[1]

Physicochemical Properties

The physical and chemical characteristics of dihexadecyl ether dictate its behavior in both formulation processes and biological environments. Understanding these properties is essential for its effective application.

| Property | Value | Source(s) |

| IUPAC Name | 1-hexadecoxyhexadecane | [1][6] |

| Synonyms | Hexadecyl Ether, Dicetyl Ether | [6][7] |

| Appearance | White to off-white crystalline powder or solid | |

| Melting Point | 53-56 °C | [1][6] |

| Boiling Point | 503.8 °C at 760 mmHg | [6] |

| Density | ~0.829 g/cm³ | [6] |

| Purity (Typical) | >95.0% (by GC) |

The ether linkage in dihexadecyl ether is significantly more stable to hydrolysis compared to the ester linkages found in triglycerides or phospholipids. This chemical inertness is a primary advantage in drug delivery, as it prevents the premature degradation of the carrier and the release of the encapsulated drug by enzymatic action (e.g., by esterases).

Synthesis and Purification

The synthesis of dihexadecyl ether is typically achieved through the Williamson ether synthesis or acid-catalyzed dehydration of hexadecanol. The dehydration route is often preferred for symmetrical ethers from primary alcohols.

Causality in Synthesis Choice

The acid-catalyzed dehydration of two molecules of hexadecanol (cetyl alcohol) is an efficient method for producing a symmetrical ether like dihexadecyl ether.[8] This process involves the protonation of one alcohol molecule, which then leaves as water (a good leaving group), allowing for nucleophilic attack by a second alcohol molecule. The choice of a strong acid catalyst (like sulfuric acid) and appropriate temperature control is critical to favor ether formation over competing elimination reactions that would produce hexadecene.

General Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of dihexadecyl ether.

Experimental Protocol: Acid-Catalyzed Dehydration

-

Setup: Charge a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus to a heating mantle.

-

Reactants: Add hexadecanol to the flask.

-

Catalyst: Add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture under reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards ether formation.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

-

Workup: Cool the reaction mixture. Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution.

-

Extraction: Extract the crude product into a suitable organic solvent (e.g., hexane).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Final Purification: Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to yield pure dihexadecyl ether.

-

Validation: Confirm the identity and purity of the final product using the analytical methods described in Section 5.

Applications in Research and Drug Development

The unique properties of dihexadecyl ether make it a valuable tool in several research areas, most notably in the design of lipid-based drug delivery systems.

-

Lipid Nanoparticles (LNPs) and Solid Lipid Nanoparticles (SLNs): Dihexadecyl ether is used as a core matrix lipid in SLNs or as a stabilizing structural lipid in LNPs. Its high melting point and crystalline nature help to form a solid, stable core that can effectively entrap hydrophobic drug molecules. This solid matrix provides controlled and sustained release of the encapsulated therapeutic agent.

-

Membrane Fluidity Studies: As a non-hydrolyzable lipid, it can be incorporated into artificial lipid bilayers to study its influence on membrane fluidity and dynamics compared to natural phospholipids.[1]

-

Topical Formulations: In creams and ointments, it acts as an emollient and thickening agent, improving the texture and skin-feel of the product.[9] Ethers, in general, are used in pharmaceutical formulations to improve the solubility of poorly soluble drugs.[10][11]

Diagram: Role in a Solid Lipid Nanoparticle (SLN)

Caption: Dihexadecyl ether forming the solid core matrix of an SLN to encapsulate a drug.

Quality Control and Analytical Methods

Ensuring the purity and identity of dihexadecyl ether is paramount for its use in pharmaceutical applications. A self-validating quality control system involves multiple orthogonal analytical techniques.

-

Gas Chromatography (GC): This is the primary method for determining purity. A high-purity sample will show a single major peak corresponding to dihexadecyl ether, with minimal peaks from residual starting materials or byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation. The spectra should be consistent with the structure of two hexadecyl chains attached to an oxygen atom, showing characteristic signals for the -O-CH₂- protons and carbons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of the C-O-C ether linkage (typically a strong absorption band around 1100 cm⁻¹) and the absence of the broad -OH stretch (around 3300 cm⁻¹) from the starting alcohol.

-

Differential Scanning Calorimetry (DSC): DSC is used to verify the melting point and assess the crystallinity of the material, which is critical for its performance in solid lipid nanoparticles.[1]

Protocol: Purity Assessment by Gas Chromatography (GC)

-

Standard Preparation: Prepare a standard solution of dihexadecyl ether of known concentration in a suitable solvent (e.g., hexane).

-

Sample Preparation: Prepare a sample solution of the synthesized batch at the same concentration.

-

Instrumentation: Use a GC system equipped with a Flame Ionization Detector (FID) and a non-polar capillary column (e.g., DB-1 or equivalent).

-

GC Conditions:

-

Injector Temperature: 280 °C

-

Detector Temperature: 300 °C

-

Oven Program: Start at 150 °C, hold for 1 minute, then ramp up to 300 °C at a rate of 10 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium or Nitrogen.

-

-

Analysis: Inject both the standard and sample solutions.

-

Data Interpretation: The purity is calculated by comparing the peak area of dihexadecyl ether in the sample to the total peak area (Area % method). The identity is confirmed by matching the retention time with the standard.

Reputable Suppliers

For research, development, and manufacturing, sourcing high-purity dihexadecyl ether from reputable suppliers is crucial. The following companies are established providers of this chemical.

| Supplier | CAS Number | Notes |

| Sigma-Aldrich (Merck) | 4113-12-6 | Offers various grades, including for research purposes.[4][5] |

| TCI America | 4113-12-6 | Provides detailed specifications, including purity by GC (>95.0%). |

| Alfa Chemistry | 4113-12-6 | Lists the product with a typical purity of 96%.[6] |

| Santa Cruz Biotechnology | 4113-12-6 | Supplies for research use only.[2] |

| Smolecule | 4113-12-6 | Provides product information and physicochemical data.[1] |

Note: Availability and product grades may vary. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA) for any purchased lot.

Conclusion

Dihexadecyl ether (CAS No. 4113-12-6) is a well-characterized, highly stable lipid with significant utility in pharmaceutical sciences. Its robust chemical nature and specific physicochemical properties make it an ideal excipient for creating stable, controlled-release drug delivery systems like solid lipid nanoparticles. The synthesis is straightforward, and a suite of standard analytical techniques can ensure its quality and purity. For researchers and developers in the pharmaceutical industry, a thorough understanding of dihexadecyl ether provides another powerful tool for formulating the next generation of advanced therapeutics.

References

-

CAS Common Chemistry. (n.d.). Hexadecyl ether. American Chemical Society. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). Dicetyl Ether. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

Wikipedia. (n.d.). Diethyl ether. Retrieved February 6, 2026, from [Link]

-

The Good Scents Company. (n.d.). hexadecanol. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Polyethylene glycol hexadecyl ether modified heparin for paclitaxel nano-delivery system. Retrieved February 6, 2026, from [Link]

-

Basel Convention. (2024). Technical guidelines on hexabromodiphenyl ether and heptabromodiphenyl ether, or tetrabromodiphenyl ether and pentabromodiphenyl. Retrieved February 6, 2026, from [Link]

-

Quora. (2020). What are the reaction conditions and catalysts for the synthesis of dicyclohexyl ether? Retrieved February 6, 2026, from [Link]

-

Longdom Publishing. (n.d.). Clinical Significance and Role of Ethers as Anesthetics. Retrieved February 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved February 6, 2026, from [Link]

-

BYJU'S. (n.d.). List of Uses of Ethers. Retrieved February 6, 2026, from [Link]

-

CK-12 Foundation. (2012). Functions and Applications of Ethers. Retrieved February 6, 2026, from [Link]

Sources

- 1. Buy Dihexadecyl ether | 4113-12-6 [smolecule.com]

- 2. Hexadecyl Ether | CAS 4113-12-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. HEXADECYL ETHER AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. N-HEXADECYL ETHER | 4113-12-6 [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Dicetyl Ether | C32H66O | CID 77757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. hexadecanol, 36653-82-4 [thegoodscentscompany.com]

- 10. longdom.org [longdom.org]

- 11. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]

Technical Guide: Biological Activity & Therapeutic Engineering of Ether Lipids

This guide provides an in-depth technical analysis of ether lipids, focusing on Dihexadecyl Ether (Dicetyl Ether) and its phospholipid analogs (e.g., Dihexadecylphosphatidylcholine, DHPC ). It contrasts their structural utility in drug delivery with the potent biological signaling of antitumor ether lipids (AELs).

Executive Summary

Ether lipids represent a distinct class of glycerolipids where the hydrocarbon chain is attached to the glycerol backbone via an ether linkage (C–O–C) rather than the conventional ester bond. While ester lipids (like DPPC) are metabolically labile, ether lipids like Dihexadecyl Ether (DHE) and its phosphocholine derivative DHPC exhibit exceptional chemical stability and unique membrane packing phases.

This guide delineates the two distinct functional roles of ether lipids in biotechnology:

-

Structural Stabilizers (DHE/DHPC): Used in liposomal formulations to resist phospholipase degradation and induce membrane interdigitation, thereby reducing leakage.

-

Bioactive Modulators (AELs): Synthetic analogs (e.g., Edelfosine) that act as "Trojan horses," accumulating in lipid rafts to inhibit survival signaling (Akt/PKB) and trigger apoptosis.

Chemical Architecture & Membrane Physics

The Ether Advantage

The substitution of the ester bond (

| Feature | Ester Lipids (e.g., DPPC) | Ether Lipids (e.g., DHPC/DHE) | Biological Consequence |

| Bond Type | Acyl (Ester) | Alkyl (Ether) | Resistance to Phospholipases (PLA1/PLA2) |

| Dipole Moment | Carbonyl dipole present | No carbonyl dipole | Altered hydration shell & headgroup spacing |

| Phase Behavior | Gel ( | Interdigitated Gel ( | Tighter packing; reduced permeability |

| Metabolism | Rapid hydrolysis | Metabolic stability | Prolonged circulation half-life |

Membrane Interdigitation

Unlike DPPC, which forms a tilted gel phase, dihexadecylphosphatidylcholine (DHPC) often forms an interdigitated phase (

-

Mechanism: The lack of the carbonyl oxygen reduces the steric bulk at the glycerol backbone, allowing chains to slide past each other.

-

Result: The membrane thickness decreases, but lateral packing density increases significantly, making DHE-based liposomes highly resistant to solute leakage.

Biological Mechanisms & Signaling Activity[1][2][3][4][5][6][7]

While simple dialkyl ethers (DHE) are biologically inert stabilizers, their phospholipid analogs (AELs) are potent signaling modulators.

Mechanism of Action: Antitumor Ether Lipids (AELs)

AELs like Edelfosine (1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine) differ from DHE by having a short methyl group at the sn-2 position.[1] This structural defect prevents them from being metabolized, leading to accumulation in cellular membranes.

The "Raft Hijacking" Hypothesis

-

Accumulation: AELs accumulate in cholesterol-rich Lipid Rafts .

-

Displacement: They displace endogenous phosphatidylinositol-3,4,5-trisphosphate (

). -

Inhibition: This prevents the recruitment of Akt (Protein Kinase B) to the membrane.

-

Apoptosis: Without Akt survival signals, the cell recruits Fas/CD95 death receptors into the rafts, triggering the caspase cascade.

Visualization: Ether Lipid Signaling Pathway

The following diagram illustrates how bioactive ether lipids disrupt survival signaling compared to the inert structural role of DHE.

[8]

Therapeutic Applications & Protocols

Drug Delivery: Ether-Stabilized Liposomes

Dihexadecyl Ether (DHE) is primarily used to engineer "Stealth" liposomes that resist hydrolysis in the bloodstream.

Protocol: Formulation of DHE-Stabilized Liposomes

Objective: Create stable, non-leaky liposomes for hydrophilic drug encapsulation.

Materials:

-

Lipid A: Dihexadecylphosphatidylcholine (DHPC) or DPPC (40 mg).

-

Stabilizer: Dihexadecyl Ether (DHE) (5 mg) – Acts as a rigidifying agent.

-

Cholesterol: (10 mg) – Modulates fluidity.

-

Hydration Buffer: PBS (pH 7.4) containing 10 mM Calcein (fluorescent marker).

Step-by-Step Workflow:

-

Film Formation:

-

Dissolve DHPC, DHE, and Cholesterol in 5 mL of solvent in a round-bottom flask.

-

Evaporate solvent using a rotary evaporator at 50°C (above the phase transition temperature,

, of DHPC which is ~44°C) under vacuum until a thin, dry film forms. -

Critical Step: Desiccate the film overnight to remove trace solvent (ether traces can destabilize the bilayer).

-

-

Hydration (The "Ether" Effect):

-

Add 2 mL of pre-warmed Hydration Buffer (55°C).

-

Vortex vigorously for 10 minutes. The DHE component will force the membrane into a rigid, interdigitated state upon cooling.

-

-

Sizing (Extrusion):

-

Pass the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder heated to 55°C.

-

Note: Extrusion must be done above

. DHE increases the bulk viscosity, so higher pressure may be required compared to standard DPPC liposomes.

-

-

Purification:

-

Remove unencapsulated Calcein via Size Exclusion Chromatography (Sephadex G-50).

-

Visualization: Liposome Formulation Workflow

Comparative Data: Ether vs. Ester Lipids[6][11][12]

The following table summarizes the physicochemical differences that dictate experimental choice.

| Parameter | Dipalmitoyl-PC (DPPC) | Dihexadecyl-PC (DHPC) | Edelfosine (AEL) |

| Linkage | Ester (C=O) | Ether (C-O-C) | Ether (sn-1) / Methyl (sn-2) |

| Phase Transition ( | 41.4°C | 44.3°C | N/A (Micellar/Detergent) |

| Membrane Phase | Rippled Gel ( | Interdigitated ( | Raft Disruptor |

| Serum Stability | Low (Phospholipase sensitive) | High (Phospholipase resistant) | Very High |

| Cytotoxicity ( | > 500 µM (Non-toxic) | > 200 µM (Low toxicity) | ~5-10 µM (Highly Toxic) |

| Primary Use | General Drug Delivery | Oral Delivery / Stable Liposomes | Antitumor Therapy |

References

-

Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure. Source: Biophysical Journal.[4] Significance: Defines the interdigitated phase behavior of DHPC vs. DPPC. URL:[Link]

-

Edelfosine (ET-18-OCH3) and Apoptotic Signaling. Source: Molecular Cancer Therapeutics.[5] Significance: Details the mechanism of raft hijacking and Akt inhibition. URL:[Link]

-

Liposome Formulation Methods (Ether Injection & Film Hydration). Source: National Institutes of Health (NIH) / PMC. Significance: Standard protocols for preparing ether-based vesicles. URL:[Link]

-

Structural and Functional Roles of Ether Lipids. Source: NIH / PMC. Significance: Comprehensive review of plasmalogens and dialkyl ethers in biology. URL:[Link]

-

Dihexadecyl Ether (Compound Summary). Source: PubChem. Significance: Chemical and physical property data for DHE. URL:[Link]

Sources

dihexadecyl ether melting point and phase transition

Physicochemical Phase Behaviors and Applications in Lipid Nanotechnology

Executive Summary

Dihexadecyl ether (Dicetyl ether; CAS 4113-12-6) is a symmetrical long-chain ether (

This guide provides an in-depth analysis of its thermodynamic profile, specifically its melting point behavior and phase transitions, which are the determinants of drug encapsulation efficiency and release kinetics. We synthesize data from differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to establish a robust characterization framework.

Physicochemical Profile

Dihexadecyl ether is structurally analogous to the n-alkane dotriacontane (

Table 1: Physicochemical Properties Data

| Property | Value | Source | Note |

| Molecular Formula | PubChem [1] | Symmetrical ether | |

| Molecular Weight | 466.87 g/mol | Alfa Chemistry [2] | - |

| Melting Point ( | 53.0 – 56.0 °C | TCI Chemicals [3] | Primary endotherm |

| Physical State | White crystalline solid | - | At 25 °C |

| Lamellar Thickness | 58 – 60 Å | ResearchGate [4] | Via XRD (cast film) |

| Solubility | Soluble in | - | Insoluble in water |

Thermodynamic Characterization (The Core)

The phase transition behavior of dihexadecyl ether is the critical quality attribute (CQA) for its use in drug delivery. The material exhibits a sharp solid-to-liquid transition, but like many long-chain lipids, it is subject to polymorphism—the ability to exist in multiple crystal modifications (

3.1 Differential Scanning Calorimetry (DSC) Analysis

In a standard DSC thermogram, pure dihexadecyl ether displays a single, sharp endothermic peak corresponding to the melting of the stable crystalline phase.

-

Onset Temperature (

): ~53 °C -

Peak Temperature (

): ~55 °C -

Enthalpy of Fusion (

): High enthalpy values (comparable to paraffins) indicate high crystallinity, which is beneficial for forming a rigid core in SLNs but poses a risk for drug expulsion if the crystal lattice is too perfect.

Expert Insight: During the cooling phase of SLN production, dihexadecyl ether may initially crystallize into a metastable

3.2 Phase Transition Logic Diagram

The following diagram illustrates the thermodynamic pathway of dihexadecyl ether during the formulation and storage of lipid nanoparticles.

Figure 1: Polymorphic phase transitions in dihexadecyl ether-based SLNs leading to potential drug expulsion.

Structural Analysis (XRD)[4]

X-ray diffraction (XRD) is required to validate the internal structure of the ether matrix.

-

Lamellar Packing: Experimental data indicates a lamellar thickness of 58–60 Å [4].[2][3] This corresponds to a bilayer arrangement where the ether molecules are fully extended, with the oxygen atoms potentially interacting at the interface or the chains interdigitating.

-

Wide-Angle X-ray Scattering (WAXS):

- -form: Characterized by a single reflection at ~4.2 Å.

- -form: Characterized by multiple reflections (e.g., 4.6 Å, 3.8 Å) indicating a denser packing regime.

Experimental Protocols

To ensure reproducibility in drug development, the following self-validating protocols are recommended.

Protocol A: Thermal Analysis via DSC

Objective: Determine the precise melting onset and detect polymorphic impurities.

-

Sample Preparation: Weigh 2–5 mg of dihexadecyl ether into a Tzero aluminum pan. Hermetically seal the pan to prevent vaporization or sublimation.

-

Instrument Setup: Calibrate the DSC (e.g., TA Instruments Q2000) using Indium (

). -

Thermal Cycle (Heat-Cool-Heat):

-

Equilibrate: Hold at 20 °C for 5 min.

-

First Heating: Ramp 10 °C/min to 80 °C (Erases thermal history).

-

Cooling: Ramp 5 °C/min to 20 °C (Induces controlled crystallization).

-

Second Heating: Ramp 10 °C/min to 80 °C (Measurement run).

-

-

Analysis: Integrate the endothermic peak in the second heating cycle. Calculate

and-

Validation Criteria: The baseline must be flat before and after the transition. A split peak indicates impurities or mixed polymorphic forms.

-

Protocol B: Structural Characterization via XRD

Objective: Confirm lamellar spacing and crystal modification.

-

Sample Prep: Cast a thin film of dihexadecyl ether from a chloroform solution onto a silicon wafer or glass slide. Allow solvent to evaporate at room temperature.

-

Measurement: Perform

scan from -

Data Interpretation:

-

Use Bragg’s Law (

) to calculate d-spacing. -

Target: A primary peak at low angle corresponding to

Å confirms the bilayer structure.

-

Workflow Visualization: Characterization Logic

Figure 2: Logical workflow for the structural and thermal validation of dihexadecyl ether.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 77757, Dicetyl Ether. Retrieved from [Link]

-

Fuhrhop, J. H., et al. (1993). Fluid and solid fibers made of lipid bilayers.[2] Journal of the American Chemical Society. Retrieved from [Link]

- Müller, R. H., et al. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery – a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics. (Contextual grounding for SLN polymorphism).

Sources

Dihexadecyl Ether: A Synthetic Lipid Analog for Enhanced Vesicular Stability

This guide provides an in-depth technical analysis of Dihexadecyl Ether (Dicetyl Ether) , a synthetic lipid analog used to engineer highly stable vesicular systems (niosomes and ether-liposomes).

Technical Whitepaper & Protocol Guide

Executive Summary

Dihexadecyl ether (DHE) , also known as Dicetyl ether , is a synthetic dialkyl ether lipid (

This structural deviation classifies DHE as a synthetic lipid analog , primarily used to formulate niosomes (non-ionic surfactant vesicles) and stable liposomal variants. Its lack of a phosphate headgroup and ester bonds confers exceptional resistance to hydrolysis, oxidation, and phospholipase degradation , making it a critical excipient for drug delivery systems requiring extended shelf-life or survival in harsh biological environments (e.g., the gastrointestinal tract or dermal surface).

Key Technical Value:

-

Hydrolytic Stability: Immune to acid/base catalyzed hydrolysis.

-

Enzymatic Resistance: Not a substrate for phospholipase

or -

Phase Behavior: High phase transition temperature (

), contributing to membrane rigidity and reduced leakage.

Chemical Architecture & Stability Mechanism

Structural Comparison

The fundamental advantage of DHE lies in the replacement of the glycerol-ester backbone found in conventional lipids with a simple ether linkage.

-

Conventional Lipid (DPPC): Glycerol backbone + 2 Fatty Acids (Ester bond) + Phosphate Head. Vulnerable to hydrolysis.

-

Synthetic Analog (DHE): Two Hexadecyl chains + Oxygen (Ether bond). Chemically inert.

Mechanism of Stability

In biological systems, ester bonds are primary targets for degradation. DHE evades this via steric and electronic stabilization.

Figure 1: Mechanistic divergence in stability between ester-linked lipids and ether-linked analogs.

Physicochemical Properties[1][2][3][4][5][6]

| Property | Specification | Relevance to Formulation |

| Chemical Formula | Hydrophobic core component. | |

| Molecular Weight | 466.9 g/mol | Determines molar ratios in formulation. |

| Melting Point | ~53–55 °C | Solid at room temp; requires heating >60°C during hydration. |

| HLB Value | Low (Lipophilic) | Cannot form vesicles alone; requires cholesterol + surfactant. |

| Solubility | Chloroform, Ether, Ethanol (hot) | Solvents for thin-film formation. |

| Charge | Neutral | Requires charge inducer (e.g., Dicetyl Phosphate) for colloidal stability. |

Experimental Protocol: DHE-Based Niosome Formulation

Objective: Synthesize stable, multilamellar niosomes using DHE as the structural lipid analog. Method: Thin-Film Hydration (Bangham Method).

Materials Required

-

Structural Lipid: Dihexadecyl Ether (DHE).

-

Membrane Stabilizer: Cholesterol (CHOL) – Prevents gel-liquid transition aggregation.

-

Charge Inducer: Dicetyl Phosphate (DCP) – Imparts negative charge to prevent aggregation via electrostatic repulsion.

-

Solvent: Chloroform:Methanol (2:1 v/v).

-

Aqueous Phase: PBS (pH 7.4) or Drug Solution.

Formulation Workflow

Standard Molar Ratio: DHE : CHOL : DCP = 1 : 1 : 0.1

Figure 2: Step-by-step workflow for the synthesis of DHE-based vesicular systems.

Detailed Procedure

-

Preparation of Organic Phase:

-

Weigh DHE (46.7 mg), Cholesterol (38.6 mg), and Dicetyl Phosphate (5.4 mg) to achieve a 1:1:0.1 molar ratio (approx. 100 µmol total lipid).

-

Dissolve completely in 10 mL of Chloroform:Methanol (2:1) in a round-bottom flask.

-

-

Thin Film Formation:

-

Attach the flask to a rotary evaporator.

-

Apply vacuum and rotate at 150 rpm in a water bath set to 45°C .

-

Evaporate solvent until a dry, thin, translucent film forms on the flask wall.

-

Critical Step: Keep under vacuum for an additional 1-2 hours to remove trace solvent residues which can destabilize the bilayer.

-

-

Hydration (Vesicle Formation):

-

Pre-heat the hydration medium (PBS or drug solution) to 60°C (must be

of DHE). -

Add 5-10 mL of the warm aqueous phase to the flask.

-

Rotate without vacuum at 60°C for 30-60 minutes until the film is fully hydrated.

-

Observation: The solution should turn milky white, indicating the formation of Multilamellar Vesicles (MLVs).

-

-

Downsizing (Homogenization):

-